molecular formula C20H20N6O2S B2546852 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105235-59-3

2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2546852
CAS No.: 1105235-59-3
M. Wt: 408.48
InChI Key: DOHFUARZHISBKB-UHFFFAOYSA-N
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Description

2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, closely related to the compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes, which form 1D and 2D supramolecular architectures. This research opens avenues for exploring the potential of pyrazole-acetamide derivatives in medicinal chemistry, particularly in the development of antioxidant agents (Chkirate et al., 2019).

Antimicrobial Evaluation

Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. Although not directly mentioning the specific compound, the research involves similar structural motifs, highlighting the versatility of pyrazole-acetamide derivatives in synthesizing compounds with promising antibacterial and antifungal properties. This work underscores the potential of such derivatives in addressing the need for new antimicrobial therapies (Darwish et al., 2014).

Insecticidal Assessment

Further extending the utility of related compounds, a study conducted an insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The research demonstrates the potential of these compounds in agricultural sciences, providing a foundation for developing novel insecticidal agents that could help in pest management strategies (Fadda et al., 2017).

Anti-Microbial and Anti-Inflammatory Activities

Another investigation synthesized novel thiazole derivatives with a pyrazole moiety, showing significant anti-bacterial and anti-fungal activities. This study not only contributes to the antimicrobial field but also suggests the anti-inflammatory potential of these compounds, providing a dual approach in treating infections and inflammation (Saravanan et al., 2010).

Mechanism of Action

Target of Action

The compound 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is primarily targeted towards kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes known as kinases. These enzymes play a crucial role in the growth and division of cells, including cancer cells .

Mode of Action

The compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of this compound to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects the pathways related to the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . These pathways are common traits of cancer that can result from the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently being evaluated in clinical trials . The compound was designed to improve the selectivity and PK properties of dezapelisib, a purine-containing derivative .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to inhibit the growth and division of cancer cells . By blocking the enzymes that contribute to cell growth, the compound can effectively slow or stop the growth of cancer cells .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-12(2)18-15-10-21-26(14-7-5-4-6-8-14)19(15)20(24-23-18)29-11-17(27)22-16-9-13(3)28-25-16/h4-10,12H,11H2,1-3H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHFUARZHISBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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